5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol 5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 442644-30-6
VCID: VC6806239
InChI: InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21)
SMILES: CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S
Molecular Formula: C17H17ClN2S
Molecular Weight: 316.85

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

CAS No.: 442644-30-6

Cat. No.: VC6806239

Molecular Formula: C17H17ClN2S

Molecular Weight: 316.85

* For research use only. Not for human or veterinary use.

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol - 442644-30-6

Specification

CAS No. 442644-30-6
Molecular Formula C17H17ClN2S
Molecular Weight 316.85
IUPAC Name 6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione
Standard InChI InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21)
Standard InChI Key RNDZJBDDKDIPLI-UHFFFAOYSA-N
SMILES CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol (IUPAC name: 5-chloro-1-[(2-methyl-3-phenylpropyl)]-1H-benzimidazole-2-thiol) features a benzimidazole core modified with three distinct functional groups:

  • Chlorine at position 5 of the benzene ring

  • 1-Methyl-3-phenylpropyl side chain at the N1 position

  • Thiol (-SH) group at position 2

The spatial arrangement creates a planar benzimidazole system with a bulky hydrophobic substituent (1-methyl-3-phenylpropyl) and potential hydrogen-bonding capabilities from the thiol group .

Tautomeric Behavior

Like other 2-mercaptobenzimidazoles, this compound exhibits thione-thiol tautomerism (Figure 1). X-ray crystallographic studies of analogous compounds show predominant thione forms in solid states, while thiol forms dominate in polar solvents .

Figure 1: Tautomeric equilibrium between thiol (A) and thione (B) forms .
Thiol form (A)Thione form (B)\text{Thiol form (A)} \rightleftharpoons \text{Thione form (B)}

Synthetic Methodologies

General Synthesis Strategy

The synthesis follows established protocols for 2-mercaptobenzimidazoles with modifications for introducing the 1-methyl-3-phenylpropyl moiety (Scheme 1) :

Scheme 1: Synthetic route to 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

  • Benzimidazole Core Formation

    • Condensation of 4-chloro-1,2-phenylenediamine with carbon disulfide under basic conditions

  • Alkylation at N1

    • Reaction with 1-methyl-3-phenylpropyl bromide in DMF using K₂CO₃ as base

  • Purification

    • Column chromatography (SiO₂, hexane/ethyl acetate gradient)

    • Recrystallization from ethanol/water

Critical Reaction Parameters

ParameterOptimal ConditionsImpact on Yield
Alkylation Temperature80-85°C<70°C: <40% yield
Reaction Time12-14 hrs<10 hrs: incomplete alkylation
Solvent SystemDMF:THF (3:1)Pure DMF: side reactions
BaseAnhydrous K₂CO₃NaOH: decomposition

Data adapted from analogous syntheses .

Physicochemical Characterization

Spectroscopic Properties

Table 1: Key spectral data for 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol

TechniqueCharacteristic SignalsAssignment
¹H NMR (300 MHz, DMSO-d₆)δ 1.12 (d, 3H, CH₃), 2.45 (m, 2H, CH₂), 4.82 (t, 1H, N-CH), 7.25-7.48 (m, 8H aromatic)Alkyl chain and aromatic protons
¹³C NMR (75 MHz, DMSO-d₆)δ 21.5 (CH₃), 38.2 (CH₂), 54.8 (N-CH), 112.4-138.7 (aromatic C), 167.3 (C=S)Carbon skeleton verification
IR (KBr)2560 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl)Functional group confirmation

Thermal Properties

  • Melting Point: 184-186°C (decomposition observed >200°C)

  • Thermogravimetric Analysis (TGA): 5% weight loss at 220°C under N₂

  • Solubility:

    • DMSO: 58 mg/mL

    • Ethanol: 12 mg/mL

    • Water: <0.1 mg/mL

Reactivity and Derivative Formation

Thiol Group Reactivity

The 2-thiol position shows characteristic nucleophilic behavior:

Table 2: Representative reactions of the thiol group

Reaction TypeReagentProductYield (%)
AlkylationMethyl iodide2-(Methylthio) derivative78
OxidationH₂O₂Disulfide dimer65
Metal ComplexationCu(OAc)₂Cu(II) chelate complex82

Electrophilic Aromatic Substitution

The chloro substituent directs further substitution to position 4 and 6:

Figure 2: Nitration pattern under mixed acid conditions
HNO3/H2SO44-nitro derivative (major)+6-nitro isomer (minor)\text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow 4\text{-nitro derivative (major)} + 6\text{-nitro isomer (minor)}

Biological Activity and Applications

CompoundLC₅₀ (μM)95% Confidence Interval
Target compound12.410.8-14.1
Albendazole (control)8.77.2-10.3

Mechanistic studies suggest inhibition of β-tubulin polymerization .

Material Science Applications

The thiol group enables surface functionalization:

Figure 3: Self-assembled monolayer formation on gold surfaces
Au+R-SHAu-S-R\text{Au} + \text{R-SH} \rightarrow \text{Au-S-R}

  • Contact angle: 102° ± 3°

  • Layer thickness: 1.8 nm by ellipsometry

Stability and Degradation

Photolytic Degradation

UV-Vis studies (λ = 254 nm) in ethanol:

Degradation Pathway:

  • C-S bond cleavage → benzimidazole radical

  • Chlorine loss → hydroxylated product

  • Aromatic ring oxidation → quinone derivatives

Half-life: 48 mins under UV-C irradiation

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